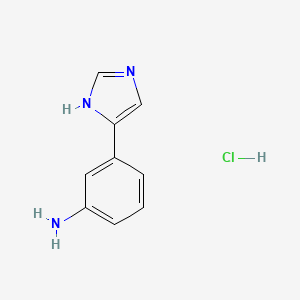

3-(1H-Imidazol-5-YL)aniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;/h1-6H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYXKWHSCFOXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 1h Imidazol 5 Yl Aniline Hydrochloride and Analogs

Regiocontrolled Synthesis of Imidazole (B134444) Derivatives

The precise placement of substituents on the imidazole core is paramount for tailoring the properties of the final compound. Various methods have been developed to achieve this regiocontrol.

Copper-Catalyzed and Metal-Free Protocols for Imidazole Formation

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted imidazoles. These methods often involve the formation of key carbon-nitrogen bonds under relatively mild conditions. For instance, copper-catalyzed multicomponent reactions (MCRs) can efficiently generate trisubstituted imidazoles from readily available starting materials like benzoin (B196080) or benzil, various aldehydes, and ammonium (B1175870) acetate (B1210297). rsc.orgrsc.org The use of copper iodide (CuI) as a catalyst has been shown to afford excellent yields in short reaction times. rsc.org One specific protocol involves the copper-catalyzed [3 + 2] cycloaddition reaction, which offers high regioselectivity. acs.org This strategy utilizes oxygen as an oxidant and avoids the need for expensive catalysts, providing moderate to good yields. acs.orgorganic-chemistry.org

Metal-free approaches also offer viable routes to imidazole synthesis. For example, a one-pot synthesis of highly substituted fused imidazole-containing heterocycles can be achieved through a metal-free process involving two C-N bond formations and an oxidative dehydrogenation. acs.org Additionally, protocols utilizing p-toluenesulfonic acid (PTSA) as a catalyst for the multicomponent condensation of benzil, a substituted benzaldehyde, ammonium acetate, and aniline (B41778) have been developed to produce tri- and tetra-substituted imidazoles in high yields. isca.me

A comparative overview of different catalytic systems for imidazole synthesis is presented below:

| Catalyst System | Reactants | Product Type | Key Features |

| CuI | Benzoin/Benzil, Aldehydes, Ammonium Acetate | Trisubstituted Imidazoles | Rapid reaction, high yields rsc.org |

| Copper-Catalyzed [3+2] Cycloaddition | Varies | Multisubstituted Imidazoles | High regioselectivity, uses oxygen as oxidant acs.orgorganic-chemistry.org |

| p-Toluenesulfonic Acid (PTSA) | Benzil, Aldehyde, Ammonium Acetate, Aniline | Tri- and Tetrasubstituted Imidazoles | Inexpensive, high yields isca.me |

| Metal-Free Oxidative Amination | Varies | Fused Imidazole Heterocycles | One-pot, good to excellent yields acs.org |

Cyclization Reactions for Imidazole Ring Construction

The construction of the imidazole ring itself is a critical step, often achieved through various cyclization reactions. One notable method involves the reaction of Fischer carbene complexes with 1,4-diazafulvenes, which can lead to the formation of the imidazole ring through single or sequential cyclization events. nih.gov This approach allows for the synthesis of complex polycyclic systems containing the imidazole group. nih.gov Another strategy employs the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, which are compatible with a variety of functional groups. rsc.org

Furthermore, a regioselective synthesis of 1,4-disubstituted imidazoles has been developed through a sequence involving the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, followed by the addition of an amine nucleophile which triggers a transamination/cyclization cascade. rsc.org This method is notable for its tolerance to steric and electronic variations in the amine component. rsc.org

Condensation Reactions Utilizing Aniline Derivatives and Imidazole Precursors

The synthesis of imidazole-aniline conjugates often involves the condensation of aniline derivatives with suitable imidazole precursors. One general approach involves the condensation of an o-phenylenediamine (B120857) with a para-substituted phenylacetonitrile (B145931) to form a 2-benzylbenzimidazole, which can then be further functionalized. wikipedia.org Another method involves the reaction of 2-(β-dialkylaminoalkylamino)-5-nitroaniline with the hydrochloride salt of an imino ethyl ether of a substituted phenylacetonitrile. wikipedia.org

A specific example leading to a related structure, 4-(1H-benzo[d]imidazol-2-yl)aniline, involves the refluxing of p-aminobenzoic acid and o-phenylenediamine in o-phosphoric acid. ijrpc.com

Multi-Component Protocols for Substituted Imidazoles

Multi-component reactions (MCRs) are highly efficient for the synthesis of substituted imidazoles in a single step, saving time and resources. tandfonline.com These reactions bring together three or more reactants to form a complex product. For instance, the four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate using a catalyst like sulphated yttria can produce 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com

Different catalytic systems have been explored to control the selectivity in MCRs for imidazole synthesis. For example, HBF4–SiO2 has been identified as a highly effective catalyst for both three-component and four-component reactions to produce tri- and tetrasubstituted imidazoles, respectively. rsc.org The choice of catalyst can also influence the selective formation of tetrasubstituted imidazoles over trisubstituted ones in competitive reactions. rsc.org

Reduction Techniques for Amine Moiety Formation

The formation of the aniline moiety in 3-(1H-imidazol-5-yl)aniline hydrochloride typically involves the reduction of a corresponding nitro group. A common and effective method is the reduction of a nitro group on an aromatic ring. chemistrysteps.comlibretexts.org This can be achieved using various reducing agents, including metals like zinc (Zn), tin (Sn), or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation using palladium on activated carbon (Pd/C). chemistrysteps.com

Advanced Synthetic Routes for Imidazole-Aniline Conjugates

More advanced synthetic strategies focus on creating imidazole-aniline conjugates with high efficiency and control. One such approach involves the palladium-catalyzed direct C-2 arylation of 1-aryl-1H-imidazoles with aryl halides. This method allows for the regioselective synthesis of 1,2-diaryl-1H-imidazoles. lookchem.com

Another sophisticated method is the Ni-Al bimetallic catalyzed enantioselective C-H exo-selective cyclization of imidazoles with alkenes. acs.org This technique enables the synthesis of bi- or polycyclic imidazoles with a β-stereocenter in high yield and enantiomeric excess. acs.org

Optimization of Reaction Conditions and Yields in Imidazole Synthesis

The formation of the imidazole ring is a critical step in the synthesis of 3-(1H-imidazol-5-yl)aniline and its analogs. Achieving high yields and purity is contingent upon the meticulous optimization of several reaction parameters, including catalysts, solvents, temperature, and reaction time. wisdomlib.org

Research into the synthesis of substituted imidazoles has explored various methodologies, such as the multicomponent condensation of aldehydes, α-dicarbonyl compounds, and an ammonia (B1221849) source. rsc.orgbiomedpharmajournal.org The optimization of these reactions is crucial for their efficiency. Key variables that are often fine-tuned include the choice of catalyst, solvent, and temperature. wisdomlib.org

Catalysts: A range of catalysts have been employed to promote imidazole synthesis. Copper(I) iodide (CuI) has proven effective in multicomponent reactions for producing 2,4,5-trisubstituted imidazoles. rsc.org Studies have shown that when screening various Cu(I) catalysts like CuCl, CuBr, and CuI, the use of CuI in dimethyl sulfoxide (B87167) (DMSO) at 140 °C provides the highest yield. rsc.org Other catalytic systems include cesium carbonate (Cs2CO3) for promoting the annulation of amidoximes with terminal alkynes, offering a transition-metal-free route. researchgate.net In some cases, simple acid catalysis, such as with aqueous hydrobromic acid (HBr), is sufficient for the initial oxidation of methyl ketones to form a glyoxal (B1671930) intermediate, which then undergoes condensation to form the imidazole ring. researchgate.net The use of nanocatalysts, such as CoFe2O4 or nano-magnesium aluminate (MgAl2O4), often in conjunction with ultrasonic irradiation, has also been reported to significantly enhance reaction rates and yields. nih.gov

Solvents and Temperature: The choice of solvent plays a pivotal role in reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and often give good to excellent yields, particularly at elevated temperatures. rsc.orgchemicalbook.com For instance, in a CuI-catalyzed synthesis of a trisubstituted imidazole, DMSO at 140 °C gave a 75% yield, while DMF at the same temperature resulted in a 65% yield. rsc.org Nonpolar solvents like toluene (B28343) and chlorobenzene (B131634) have also been tested but generally result in lower yields. rsc.org The reaction temperature is another critical factor; for example, the synthesis of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline involves heating the reaction mixture to 130 °C in DMF for 16-20 hours. chemicalbook.com In other systems, temperatures around 85 °C have been found to be optimal. researchgate.net

Reaction Time and Yield: Optimization aims to achieve the highest possible yield in the shortest reasonable time. wisdomlib.org For example, a CuI-catalyzed reaction in DMSO at 140 °C required 90 minutes. rsc.org The use of ultrasonic irradiation can dramatically shorten reaction times to as little as 12-28 minutes while providing excellent yields (91-97%). nih.gov In the synthesis of a 3-imidazol-1-yl-5-trifluoromethylaniline analog, a reaction time of 16-20 hours at 130 °C produced a yield of 63% after purification. chemicalbook.com

The following interactive table summarizes the optimization of reaction conditions for a model copper-catalyzed synthesis of a 2,4,5-trisubstituted imidazole, demonstrating the impact of different catalysts and solvents on the final yield. rsc.org

Table 1: Optimization of Reaction Conditions for Trisubstituted Imidazole Synthesis rsc.org Model Reaction: 4-chlorobenzaldehyde, benzoin, and ammonium acetate.

| Catalyst (20 mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| CuCl | DMSO | 140 | 90 | 68 |

| CuBr | DMSO | 140 | 90 | 70 |

| CuI | DMSO | 140 | 90 | 75 |

| CuI | DMF | 140 | 90 | 65 |

| CuI | Water | Reflux | 90 | 10 |

| CuI | Toluene | 110 | 90 | 67 |

| CuI | CH3CN | Reflux | 90 | 68 |

Functional Group Compatibility in Synthetic Pathways

The successful synthesis of complex molecules like this compound depends heavily on the compatibility of functional groups present on the starting materials and intermediates with the reaction conditions employed. researchgate.net Modern synthetic methods, particularly those involving metal catalysis, are often designed to exhibit high functional group tolerance. nih.gov

In the context of synthesizing substituted aryl-imidazoles, the compatibility of various substituents on the aromatic rings of the precursors is a key consideration. For instance, copper-catalyzed multicomponent reactions for synthesizing trisubstituted imidazoles have been shown to be compatible with a wide array of functional groups on the aldehyde reactant. rsc.org These include both electron-withdrawing groups (e.g., -Cl, -F, -NO2) and electron-donating groups (e.g., -OH, -OCH3). rsc.org The presence of chloro, fluoro, methoxy, and hydroxyl groups, as well as disubstituted patterns on the aromatic aldehyde, leads to excellent yields, often exceeding 90%. rsc.org

Similarly, synthetic strategies for producing fluorinated tricyclic 2H-imidazoles have demonstrated excellent functional group tolerance. acs.org These reactions can accommodate substituents such as amine, bromo, methoxy, and allyl groups without a significant impact on reactivity or yield. acs.org The development of palladium-catalyzed amination reactions, which can be used to form the aniline moiety, has also focused on improving functional group compatibility. researchgate.net By selecting the appropriate base, such as potassium phosphate (B84403) (K3PO4), aryl halides bearing sensitive functional groups like carboalkoxy, nitro, and acyl groups can be successfully coupled with amines in high yields. researchgate.net

Furthermore, methods for creating N-fluoroalkylated imidazoles via the transannulation of triazoles tolerate various reactive functional groups. acs.org This robustness is crucial when planning multi-step syntheses of complex target molecules. The aniline functional group itself, along with the imidazole ring, are key functionalities in the target compound and must be stable to the conditions used for their formation and any subsequent modification. The synthesis of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, for example, proceeds from a bromo-trifluorobenzylaniline precursor, demonstrating compatibility with halogen and trifluoromethyl groups under copper-catalyzed C-N coupling conditions. chemicalbook.com

The following table lists compounds mentioned in this article.

Chemical Reactivity and Transformation Studies of 3 1h Imidazol 5 Yl Aniline Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions

The structure of 3-(1H-Imidazol-5-YL)aniline presents multiple sites for substitution reactions, with the reactivity profile being a composite of its constituent aniline (B41778) and imidazole (B134444) rings.

Electrophilic Substitution: The molecule is highly susceptible to electrophilic aromatic substitution. This reactivity is driven by two electron-rich aromatic systems:

Aniline Ring: The primary amino (-NH2) group is a potent activating group, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6) of the phenyl ring. byjus.com This strong activation means that reactions like halogenation can often proceed even without a catalyst. byjus.com

Imidazole Ring: The imidazole ring is also an electron-rich heterocycle and is considered aromatic due to its sextet of π-electrons. nih.govmdpi.com It readily undergoes electrophilic substitution, typically at the C2, C4, or C5 positions. The nitrogen at position 3 (N-3) is basic and susceptible to protonation, while the nitrogen at position 1 (N-1) can be deprotonated to form an imidazolide (B1226674) anion, further enhancing ring reactivity. nih.gov

In acidic media, such as with the hydrochloride salt, the amino group is protonated to form the anilinium ion (-NH3+). This group is strongly deactivating and meta-directing. Simultaneously, the imidazole ring can also be protonated. This complex interplay of protonation states significantly influences the site of electrophilic attack.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the electron-rich aniline or imidazole rings is generally unfavorable unless an activating group, such as a nitro group or a diazonium salt, is present to withdraw electron density from the ring. However, the imidazole ring can undergo nucleophilic substitution of a hydrogen atom under specific conditions, for instance, in reactions involving organolithium reagents. beilstein-journals.org

Aniline Moiety Reactivity and Derivatives

The aniline portion of the molecule is a primary determinant of its chemical character. The amino group strongly influences the reactivity of the attached phenyl ring and serves as a key handle for derivatization.

The -NH2 group is a powerful activating substituent, making the aromatic ring significantly more reactive towards electrophiles than benzene. byjus.com Its lone pair of electrons delocalizes into the ring, increasing electron density at the positions ortho and para to the amine. byjus.com Consequently, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are facile. However, the high reactivity can be difficult to control, often leading to polysubstituted products. Furthermore, in strongly acidic conditions required for nitration or sulfonation, the amine is protonated to the anilinium ion, which deactivates the ring and directs substitution to the meta position. byjus.com

One of the most important reactions of primary aromatic amines is diazotization, followed by a coupling reaction. slideshare.net This two-step process allows for the transformation of the amino group into a versatile diazonium group (-N2+), which can then be used to form new carbon-carbon or carbon-heteroatom bonds.

The process involves:

Diazotization: The reaction of 3-(1H-Imidazol-5-YL)aniline with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures (0–5 °C), converts the primary amino group into an aryldiazonium salt. researchgate.netglobalresearchonline.net

Coupling: The resulting diazonium ion is a weak electrophile and can attack another electron-rich aromatic ring, such as a phenol (B47542) or another aniline, in an electrophilic aromatic substitution. slideshare.netresearchgate.net This "coupling" reaction forms an azo compound, characterized by the -N=N- bridge, which are often intensely colored and form the basis of many azo dyes. globalresearchonline.net

| Coupling Partner Example | Activating Group | Resulting Azo Compound Structure (General) |

| Phenol | -OH | Imidazole-Phenyl-N=N-Phenyl-OH |

| Aniline | -NH2 | Imidazole-Phenyl-N=N-Phenyl-NH2 |

| N,N-Dimethylaniline | -N(CH3)2 | Imidazole-Phenyl-N=N-Phenyl-N(CH3)2 |

| 2-Naphthol | -OH | Imidazole-Phenyl-N=N-Naphthyl-OH |

| Barbituric Acid | Active Methylene | Imidazole-Phenyl-N=N-(Barbituric Acid Moiety) |

Imidazole Ring Functionalization

The imidazole ring offers multiple sites for functionalization, including its two distinct nitrogen atoms and its carbon atoms. researchgate.net

N-Functionalization: The imidazole ring contains a basic, sp2-hybridized "pyridinic" nitrogen and a non-basic, sp3-hybridized "pyrrolic" nitrogen (in the neutral form). nih.gov This allows for selective reactions. N-alkylation and N-acylation are common transformations, typically occurring at the more nucleophilic pyridinic nitrogen. Using a strong base can deprotonate the N-H bond, forming a highly nucleophilic imidazolide anion that readily reacts with electrophiles like alkyl halides. youtube.com

C-Functionalization: Electrophilic substitution can occur at the carbon atoms of the imidazole ring. The C2 position is often susceptible to deprotonation and subsequent reaction with electrophiles. Halogenation (chlorination, bromination, iodination) and nitration of the imidazole ring are well-established procedures. youtube.com The existing substituent at the C5 position (the aniline ring) will sterically and electronically influence the position of further substitution on the imidazole ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are also powerful methods for functionalizing halogenated imidazole precursors. researchgate.net

Stability and Degradation Pathways in Controlled Environments

The stability of 3-(1H-Imidazol-5-YL)aniline hydrochloride is influenced by environmental factors such as light, air (oxygen), temperature, and pH.

Oxidative Degradation: Like many aniline derivatives, the compound is susceptible to oxidation. The primary amine can be oxidized by atmospheric oxygen, a process often accelerated by light or trace metal ions. This oxidation can lead to the formation of colored impurities, ranging from pink to dark brown, due to the formation of quinone-imines and subsequent polymerization. Storing the compound as a hydrochloride salt enhances its stability against air oxidation compared to the free base.

Microbial Degradation: While specific studies on this compound are lacking, research on aniline degradation by microorganisms shows a common pathway. Bacteria often utilize aniline dioxygenase to hydroxylate the ring, forming catechol. nih.gov The catechol is then subject to enzymatic ring cleavage, breaking down the aromatic structure. nih.gov It is plausible that a similar pathway could initiate the biodegradation of the aniline portion of this molecule.

Ring Instability: The imidazole ring is generally stable but can be degraded under harsh conditions. Extreme pH, high temperatures, or strong oxidizing agents can lead to hydrolytic or oxidative cleavage of the ring, yielding various acyclic products.

The degradation of this compound can be expected to produce a range of smaller molecules resulting from the breakdown of either the aniline or imidazole moieties. The specific products formed would depend on the degradation conditions (e.g., oxidative, hydrolytic, microbial).

| Potential Degradation Product | Precursor Moiety | Probable Mechanism |

| Imidazolyl-p-aminophenol | Aniline | Oxidation (hydroxylation of the phenyl ring) |

| Imidazolyl-quinone-imine | Aniline | Oxidation of the amino group and phenyl ring |

| Catechol | Aniline | Microbial degradation via dioxygenase enzymes nih.gov |

| Formic acid, Ammonia (B1221849), Glyoxal (B1671930) | Imidazole | Oxidative cleavage of the imidazole ring |

| Polymeric aniline derivatives | Aniline | Oxidative polymerization |

Ligand Design and Synthesis for Metal Complexation

The design of 3-(1H-Imidazol-5-YL)aniline as a ligand is predicated on the presence of multiple functional groups that are amenable to coordination with metal ions. The imidazole ring, the aniline group, and the aromatic backbone are all potential sites for electronic interaction and structural functionalization. ossila.com The synthesis of such ligands for the purpose of metal complexation typically involves multi-step organic reactions to construct the core structure, followed by reaction with a suitable metal salt in an appropriate solvent to facilitate the formation of the coordination complex.

While a specific synthetic protocol for the complexation of this compound is not extensively documented in the literature, analogous synthetic strategies for similar imidazole and aniline-containing ligands offer a blueprint for its preparation. For instance, the synthesis of related ligands often involves the coupling of pre-functionalized imidazole and aniline precursors. The subsequent complexation with a metal salt, such as a transition metal halide or acetate (B1210297), is typically carried out in a solvent like ethanol (B145695) or a dichloromethane/ethanol mixture, often under reflux conditions to drive the reaction to completion. ossila.commdpi.com The resulting metal complex can then be isolated by precipitation and purified by techniques such as chromatography. mdpi.comrsc.org

Metal-Ligand Binding Modes and Coordination Sites

The coordination of 3-(1H-Imidazol-5-YL)aniline to a metal center can occur through several binding modes, primarily involving the nitrogen atoms of the imidazole and aniline groups. The specific coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

The imidazole ring contains two nitrogen atoms, the pyrrolic nitrogen (N-H) and the iminic nitrogen. The iminic nitrogen, with its available lone pair of electrons, is the primary site for coordination to a metal ion. This has been observed in numerous metal complexes containing imidazole-based ligands. nih.gov The coordination through the imidazole nitrogen is a key feature in the formation of stable metal-organic frameworks and other coordination compounds. nih.gov In the case of 3-(1H-Imidazol-5-YL)aniline, the coordination is expected to occur via the N-3 atom of the imidazole ring.

The aniline nitrogen also possesses a lone pair of electrons and can act as a donor to a metal center. The coordination of the aniline nitrogen has been documented in various metal-aniline complexes. nih.gov For 3-(1H-Imidazol-5-YL)aniline, the presence of both the imidazole and aniline nitrogens raises the possibility of the ligand acting in a bidentate fashion, chelating to the metal ion through both nitrogen atoms to form a stable five-membered ring. This bidentate coordination mode has been observed in structurally similar ligands, such as 2-(1H-benzo[d]imidazol-2-yl)aniline, which coordinates to a zinc(II) ion through both the imidazole and aniline nitrogens. nih.gov

Structural Elucidation of Metal Complexes

The precise structure and bonding within the metal complexes of 3-(1H-Imidazol-5-YL)aniline can be determined using a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand upon complexation. The stretching frequencies of the N-H and C=N bonds in the imidazole ring, as well as the N-H bonds of the aniline group, are expected to shift upon coordination to a metal ion. For example, in platinum(II) complexes with 4-amino-4H-1,2,4-triazole, shifts in the IR bands corresponding to the amino group vibrations are observed upon complexation. researchgate.net A similar phenomenon would be expected for the aniline and imidazole groups of 3-(1H-Imidazol-5-YL)aniline.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Complexation |

| ν(N-H) of aniline | ~3400-3300 | Shift to lower frequency |

| ν(N-H) of imidazole | ~3150-3050 | Shift to lower frequency |

| ν(C=N) of imidazole | ~1650-1550 | Shift to lower or higher frequency depending on the metal |

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the electronic transitions within the molecule. Typically, absorptions in the UV region are attributed to π-π* transitions within the aromatic rings of the ligand. researchgate.net Upon complexation, new absorption bands may appear in the visible region, which are often assigned to metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT) transitions. researchgate.net The position and intensity of these bands can provide insights into the geometry and electronic structure of the complex. researchgate.net

| Complex Type | Typical Absorption Bands (nm) | Assignment |

| Ru(II) complexes | 280-305 | Ligand-centered (LC) transitions |

| 305-430 | Metal-to-ligand charge transfer (MLCT) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites are expected to change significantly upon complexation. For instance, the ¹H NMR signals of the protons on the imidazole and aniline rings would be deshielded or shielded depending on the nature of the metal ion and the coordination mode. researchgate.netrsc.org In related ferrocenyl(methyl)imidazole compounds, the imidazole proton resonances appear in the range of 6.77-7.66 ppm. researchgate.net

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) in Free Ligand | Expected ¹³C Chemical Shift (ppm) in Free Ligand | Expected Shift upon Complexation |

| Imidazole CH | 7.0-8.0 | 115-140 | Significant shift |

| Aniline CH | 6.5-7.5 | 110-130 | Significant shift |

| Aniline NH₂ | 3.5-5.0 | - | Broadening and shift |

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Zn(II) | 2-(1H-benzo[d]imidazol-2-yl)aniline | Distorted Tetrahedral | nih.gov |

| Mn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | Distorted Octahedral | mdpi.com |

| Fe(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | Distorted Octahedral | mdpi.com |

Catalytic Applications of Derived Metal Complexes

Oxidation Reactions and Reaction Mechanisms

There is currently no specific information available in scientific literature detailing the use of metal complexes of this compound as catalysts for oxidation reactions. The general field of oxidation catalysis often employs transition metal complexes with nitrogen-containing heterocyclic ligands due to their ability to stabilize various metal oxidation states and facilitate electron transfer processes. However, studies explicitly investigating the potential of this compound complexes in this capacity have not been found. Consequently, no reaction mechanisms involving these specific complexes have been proposed or studied.

Turnover Numbers and Catalytic Activity

Comprehensive data regarding the turnover numbers (TON) and turnover frequencies (TOF), which are critical metrics for assessing catalytic activity, are absent for metal complexes of this compound. The evaluation of catalytic performance requires empirical data from catalytic experiments, and such studies have not been reported for this specific ligand system. Therefore, no data tables or detailed research findings on the catalytic activity of these complexes can be provided at this time.

Conclusion

The chemical compound 3-(1H-Imidazol-5-YL)aniline hydrochloride, and the broader class of imidazole-aniline derivatives, represent a rich and underexplored area of chemical space. The combination of the biologically significant imidazole (B134444) moiety and the synthetically versatile aniline (B41778) core provides a powerful platform for the development of new molecules with a wide range of potential applications. While specific data on the hydrochloride salt is limited, research on its derivatives demonstrates significant promise in both pharmacological and materials science research. Further investigation into the synthesis, properties, and applications of this scaffold is warranted and is likely to yield exciting new discoveries in the years to come.

Applications of 3 1h Imidazol 5 Yl Aniline Hydrochloride in Advanced Materials Science

The chemical compound 3-(1H-Imidazol-5-YL)aniline hydrochloride, featuring a unique molecular architecture that combines an aniline (B41778) ring with an imidazole (B134444) moiety, is a subject of growing interest in materials science. Its bifunctional nature, stemming from the reactive amine group of the aniline and the versatile coordination chemistry of the imidazole ring, opens up numerous possibilities for the development of advanced materials. While direct research on this specific hydrochloride salt is still emerging, its potential applications can be extensively explored by examining studies on closely related imidazole and aniline derivatives.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. These calculations are fundamental to predicting its geometry, stability, and chemical reactivity. For 3-(1H-Imidazol-5-YL)aniline hydrochloride, DFT studies provide a detailed picture of its preferred three-dimensional arrangement and the distribution of its electrons.

Optimized Geometries and Conformational Analysis

The first step in a computational analysis is to determine the most stable structure of the molecule, known as the optimized geometry. This is achieved by finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its shape.

Conformational analysis is also crucial, as the molecule may have several stable or low-energy conformations due to the rotation around single bonds, particularly the bond connecting the aniline (B41778) and imidazole (B134444) rings. DFT calculations can map out the energy landscape of these different conformations, identifying the global minimum energy structure and the energy barriers between different conformers. This information is vital for understanding how the molecule might interact with its environment.

Table 1: Selected Optimized Geometrical Parameters for 3-(1H-Imidazol-5-YL)aniline (Note: As specific literature for the hydrochloride salt is unavailable, this represents a hypothetical table for the parent compound based on typical DFT calculations. The actual values would be derived from the output of a computational chemistry software package.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(aniline)-C(imidazole) | 1.48 Å |

| Bond Length | N(imidazole)-H | 1.01 Å |

| Bond Length | C(aniline)-N(amine) | 1.40 Å |

| Bond Angle | C-C-C (aniline ring) | ~120° |

| Bond Angle | C-N-C (imidazole ring) | ~108° |

| Dihedral Angle | C(aniline ring)-C-C-N(imidazole ring) | 45° |

Electronic Structure Analysis (HOMO-LUMO, MEP)

The electronic structure of a molecule governs its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this structure. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of both an electron-donating aniline group and an imidazole ring will significantly influence the energies and localizations of these frontier orbitals.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It highlights regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the amine group, and positive potential around the hydrogen atoms.

Table 2: Calculated Electronic Properties of 3-(1H-Imidazol-5-YL)aniline (Note: Hypothetical data.)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electrons within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and resonance effects.

For this compound, NBO analysis would reveal the extent of electron delocalization between the aniline and imidazole rings. It can provide insights into the stability of the molecule arising from these electronic interactions and help to explain the observed bond lengths and charge distributions. The analysis can also quantify the strength of specific donor-acceptor interactions, providing a deeper understanding of the molecule's electronic structure.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

The simulation involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) and calculating the binding energy for different orientations and conformations. The results are often presented as a docking score, which estimates the binding affinity. Molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is invaluable for understanding the potential biological activity of the compound.

Quantum Chemical Parameters for Corrosion Inhibition Studies

Quantum chemical parameters derived from DFT calculations can be used to predict the potential of a molecule to act as a corrosion inhibitor. These parameters provide insights into the molecule's ability to adsorb onto a metal surface and form a protective layer. Some of the key parameters include:

EHOMO and ELUMO: The energies of the HOMO and LUMO are related to the molecule's electron-donating and accepting abilities, respectively. A high EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value indicates a greater ability to accept electrons from the metal.

Energy Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of the molecule's stability and reactivity. A lower energy gap generally correlates with higher inhibition efficiency.

Dipole Moment (μ): The dipole moment provides information about the polarity of the molecule, which can influence its adsorption on the metal surface.

Electronegativity (χ) and Global Hardness (η): These parameters are related to the molecule's ability to attract and resist changes in its electron distribution, respectively.

By calculating these parameters for this compound, researchers can assess its potential as a corrosion inhibitor and understand the underlying mechanisms of its protective action.

Table 3: Quantum Chemical Parameters for Corrosion Inhibition (Note: Hypothetical data.)

| Parameter | Symbol | Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE | 4.6 eV |

| Dipole Moment | μ | 3.5 D |

| Electronegativity | χ | 3.5 |

| Global Hardness | η | 2.3 |

Spectroscopic Property Predictions and Validation (IR, NMR, UV-Vis)

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. This synergy between theory and experiment is a powerful tool in chemical analysis.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. By comparing the calculated and experimental spectra, researchers can confirm the structure of the synthesized compound and assign the observed vibrational modes to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of different nuclei (e.g., 1H and 13C) in a molecule. This information is extremely useful for interpreting experimental NMR spectra and assigning the signals to specific atoms in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This allows for the interpretation of the observed electronic spectra and provides insights into the molecule's electronic structure and chromophores.

For this compound, the prediction and subsequent experimental validation of its spectroscopic properties would provide strong evidence for its structure and the accuracy of the computational models used.

Table 4: Predicted vs. Experimental Spectroscopic Data (Note: Hypothetical data.)

| Spectroscopy | Feature | Predicted Value | Experimental Value |

| IR | N-H stretch (amine) | 3400 cm-1 | 3410 cm-1 |

| IR | C=N stretch (imidazole) | 1620 cm-1 | 1625 cm-1 |

| 1H NMR | Amine protons | 5.5 ppm | 5.4 ppm |

| 13C NMR | C(aniline)-N | 145 ppm | 146 ppm |

| UV-Vis | λmax | 280 nm | 282 nm |

Molecular Dynamics Simulations

Typically, MD simulations of a small molecule like 3-(1H-Imidazol-5-YL)aniline would be conducted to understand its behavior in a solvated environment or when bound to a biological target. The process would involve placing the molecule within a simulation box, often filled with water molecules to mimic physiological conditions, and then solving Newton's equations of motion for the system. This allows for the observation of the molecule's trajectory over a specific period, typically nanoseconds to microseconds.

Key parameters analyzed during these simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to understand its compactness. Furthermore, analyses of hydrogen bonds and solvent accessible surface area (SASA) can provide details about the molecule's interactions with its surrounding environment. nih.gov

In the realm of drug discovery, MD simulations are frequently employed to investigate the stability of a ligand-protein complex. pensoft.net For a compound like 3-(1H-Imidazol-5-YL)aniline, if a potential biological target were identified, MD simulations could elucidate the binding stability and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. This information is crucial for the rational design and optimization of more potent and selective drug candidates.

For instance, studies on other imidazole derivatives have utilized MD simulations to confirm the stability of the compound within the active site of an enzyme and to calculate the binding free energy, which is a theoretical estimation of the binding affinity. nih.gov These computational investigations help in understanding the dynamic nature of the binding process, which is often not fully captured by static methods like molecular docking.

Table 1: Representative Parameters from a Hypothetical Molecular Dynamics Simulation of 3-(1H-Imidazol-5-YL)aniline in a Protein Binding Site

| Simulation Parameter | Description | Typical Value Range | Significance |

| RMSD of Ligand | Measures the average deviation of the ligand's atoms from a reference structure over time. | 1-3 Å | Indicates the stability of the ligand's binding pose. Lower, stable values suggest a consistent binding mode. |

| RMSF of Protein Residues | Measures the fluctuation of individual amino acid residues in the protein. | 0.5-5 Å | Highlights flexible regions of the protein that may be important for ligand binding or conformational changes. |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein over the simulation time. | Varies | A high and stable number of hydrogen bonds often correlates with strong binding affinity. |

| Binding Free Energy (MM/PBSA or MM/GBSA) | An estimation of the binding affinity calculated from the simulation trajectory. | Varies (e.g., -50 to -150 kcal/mol) | Provides a quantitative measure of how strongly the ligand binds to the protein. |

| SASA of Ligand | The surface area of the ligand that is accessible to the solvent. | Varies | Changes in SASA can indicate how buried the ligand is within the protein's binding pocket. |

In Vitro Biological Activity and Mechanistic Explorations Excluding Clinical Data

Potential Biological Activities from In Vitro Studies

Anticancer Activity Studies (in vitro on cell lines)

No published studies detailing the in vitro anticancer activity of 3-(1H-Imidazol-5-YL)aniline hydrochloride on any cancer cell lines were identified. Therefore, no data on its cytotoxic or antiproliferative effects can be reported.

Anti-inflammatory Activity Studies (in vitro)

There are no available research articles or data concerning the in vitro anti-inflammatory activity of this compound. Mechanistic studies on its potential effects on inflammatory pathways or markers have not been reported in the scientific literature.

Antifungal Activity Studies (in vitro)

No specific data from in vitro studies on the antifungal activity of this compound against any fungal strains could be located. Information regarding its minimum inhibitory concentration (MIC) or its mechanism of antifungal action is not available.

Structure-Activity Relationship (SAR) Studies from In Vitro Data

Due to the absence of in vitro biological activity data for this compound and its derivatives, no structure-activity relationship (SAR) studies have been established. SAR analyses are contingent on comparing the biological activity of a series of related compounds, and such data is not available for this specific chemical entity.

While the broader class of imidazole-containing compounds has been investigated for various biological activities, the user's strict requirement to focus solely on this compound prevents the inclusion of information on related but distinct molecules.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of imidazole (B134444) derivatives has been a subject of extensive research, with a continuous drive towards more efficient and environmentally benign methodologies. researchgate.net Future research on 3-(1H-Imidazol-5-YL)aniline hydrochloride should prioritize the development of novel synthetic strategies that align with the principles of green chemistry.

Traditional methods for imidazole synthesis can often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. ijarsct.co.in Modern approaches, however, are shifting towards more sustainable practices. numberanalytics.com The application of flow chemistry , for instance, presents a significant opportunity to improve the synthesis of this compound. egasmoniz.com.ptbsb-muenchen.de Flow processes, which involve pumping reagents through microreactors, offer numerous advantages over conventional batch methods, including enhanced reaction rates, improved safety, higher selectivity, and reduced waste generation. bohrium.comnih.gov The use of continuous flow systems can facilitate the handling of reactive intermediates and allow for precise control over reaction parameters, leading to higher yields and purity. springerprofessional.de

Furthermore, the principles of green chemistry should be integral to the development of new synthetic routes. researchgate.net This includes the use of greener solvents like ionic liquids or even solvent-free reaction conditions, which have been successfully employed in the synthesis of other imidazole derivatives. ijarsct.co.intandfonline.com Microwave-assisted synthesis is another green technique that has shown great promise in accelerating reaction times and improving yields for heterocyclic compounds. ijarsct.co.inresearchgate.net The exploration of novel catalytic systems, such as those based on copper or palladium, could also lead to more efficient and selective syntheses. numberanalytics.com

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced reaction rates, improved safety, higher selectivity, reduced waste. bohrium.comnih.gov |

| Green Solvents (e.g., Ionic Liquids) | Reduced toxicity, potential for recyclability, improved product purity. ijarsct.co.intandfonline.com |

| Microwave-Assisted Synthesis | Accelerated reaction times, increased yields. ijarsct.co.inresearchgate.net |

| Novel Catalytic Systems | Improved efficiency and selectivity. numberanalytics.com |

Exploration of New Ligand Architectures for Diverse Coordination Chemistry Applications

The nitrogen atoms within the imidazole ring and the aniline (B41778) group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. ijierm.co.inresearchgate.net The versatility of imidazole-based ligands is well-documented, with applications ranging from catalysis to the development of novel materials. researchgate.netvu.nl

Future research should focus on exploring the coordination behavior of this compound with a wide range of metal ions. The resulting metal complexes could exhibit interesting structural, magnetic, and photoluminescent properties. acs.orgacs.org For example, copper(II) complexes with bis(imidazolyl) ligands have been shown to form structures ranging from mononuclear entities to ladder-like chains, with varying magnetic properties. acs.org Similarly, palladium(II) complexes with imidazole derivatives have been synthesized and characterized, demonstrating potential applications in catalysis and biology. researchgate.net

The aniline moiety offers a site for further functionalization, allowing for the creation of a diverse library of ligands with tailored electronic and steric properties. This could lead to the development of highly specific catalysts for a variety of organic transformations. The formation of N-heterocyclic carbene (NHC) complexes from imidazolium (B1220033) precursors is another exciting avenue for exploration, as NHCs are a prominent class of ligands in modern catalysis. vu.nl

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the design of new materials. ijierm.co.in For this compound, advanced computational modeling can be employed in several key areas.

Density Functional Theory (DFT) studies can be used to investigate the electronic structure, vibrational spectra, and thermodynamic properties of the molecule and its derivatives. researchgate.netmdpi.com This information is crucial for understanding its reactivity and for predicting its behavior in different chemical environments. DFT calculations have been successfully used to study the properties of other imidazole derivatives and their metal complexes. mdpi.comdntb.gov.ua

Molecular docking simulations can be employed to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. nih.govmdpi.com This can help in identifying potential therapeutic applications and in designing more potent and selective drug candidates. Molecular docking has been widely used to screen imidazole derivatives for their anticancer and enzyme-inhibiting activities. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to establish a correlation between the chemical structure of a series of derivatives and their biological activity or physicochemical properties. mdpi.comnih.gov This can aid in the rational design of new compounds with enhanced properties.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. researchgate.netmdpi.com |

| Molecular Docking | Prediction of binding to biological targets and identification of potential therapeutic uses. nih.govmdpi.com |

| QSAR | Guiding the design of new derivatives with improved activity. mdpi.comnih.gov |

Investigation of Undiscovered Biological Targets and Mechanistic Pathways In Vitro

Imidazole derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and enzyme-inhibiting properties. mdpi.comresearchgate.neticsrr.com While some potential applications of this compound may be inferred from its structural similarity to other bioactive compounds, its specific biological targets and mechanisms of action remain largely unexplored.

Future research should involve comprehensive in vitro screening of the compound and its derivatives against a panel of cancer cell lines and a diverse set of enzymes. nih.govmdpi.com Many imidazole-based compounds have shown potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. mdpi.comresearchgate.net Mechanistic studies have revealed that these compounds can act through various pathways, such as inhibiting tubulin polymerization or targeting specific enzymes like histone deacetylases (HDACs). icsrr.com

Furthermore, the potential of this compound to inhibit enzymes such as xanthine (B1682287) oxidase or acetylcholinesterase could be investigated, as has been done for other trisubstituted imidazole derivatives. mdpi.com The imidazole scaffold is a key component in many enzyme inhibitors, for example, targeting cytochrome P450 enzymes in antifungal agents. ijierm.co.in The discovery of novel biological targets could open up new avenues for therapeutic development.

Expansion into Niche Material Science Applications

The unique electronic and structural properties of imidazole derivatives make them attractive candidates for various applications in material science. ijierm.co.inresearchgate.net Future research could explore the potential of this compound and its derivatives in several niche areas.

In the field of organic electronics , imidazole-based materials have been utilized as n-type dopants and as components of organic light-emitting diodes (OLEDs). researchgate.netstanford.eduscilit.comcityu.edu.hk The tunable electronic properties of imidazole derivatives allow for the design of materials with specific charge transport and light-emitting characteristics. scilit.combohrium.com The phenanthroimidazole scaffold, for instance, is a common building block for blue-emitting materials in OLEDs. cityu.edu.hkosti.gov

Imidazole-based compounds have also been investigated for their use in sensors . ijierm.co.inrsc.org Their ability to coordinate with metal ions and participate in hydrogen bonding makes them suitable for the development of chemosensors for the detection of various analytes, including metal ions and nitroaromatic compounds. rsc.orgresearchgate.net The development of porous poly(ionic liquid) materials based on imidazole for sensing applications is another promising area of research. nih.gov

Integration with AI and Machine Learning for Accelerated Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of drug discovery and material science. dntb.gov.ua These technologies can be applied to accelerate the discovery and optimization of new compounds based on the this compound scaffold.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated properties to build predictive models. nih.gov These models can then be used to screen virtual libraries of compounds, identifying those with the highest probability of possessing desired activities or properties. This approach can significantly reduce the time and cost associated with traditional experimental screening. researchgate.net

For example, machine learning models can be developed to predict the anticancer activity of imidazole derivatives or to identify compounds that are likely to be selective inhibitors of a particular enzyme. researchgate.net In material science, AI can be used to predict the electronic and photophysical properties of new imidazole-based materials, guiding the synthesis of next-generation components for organic electronic devices.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(1H-Imidazol-5-YL)aniline hydrochloride, and how can yield be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution, reduction, and salification. For example, analogous compounds like Pacritinib hydrochloride are synthesized via multi-step processes starting with substituted benzaldehydes, followed by nitro-group reduction and imidazole ring formation . Optimize yields by:

- Using Lewis acid catalysts (e.g., AlCl₃) for regioselective substitutions.

- Controlling pH during salification to ensure protonation of the aniline group.

- Employing inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. How is the purity of this compound validated in academic settings?

- Methodology :

- Titrimetric analysis for quantifying chloride content (>98% purity) .

- HPLC with UV detection (λ = 254 nm) to monitor residual solvents and byproducts.

- Elemental analysis (C, H, N) to confirm molecular composition.

Q. What are the recommended solubility and stability protocols for this compound?

- Methodology :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–7.4) to mimic physiological conditions .

- Stability : Store as a hydrochloride salt at –20°C under desiccation to prevent hygroscopic degradation. Conduct accelerated stability studies (40°C/75% RH) to assess shelf life.

Advanced Research Questions

Q. How do electronic effects of the imidazole ring influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Perform DFT calculations to map electron density distribution, focusing on the imidazole N–H and aniline NH₂ groups.

- Compare reactivity in Suzuki-Miyaura couplings using Pd catalysts: The imidazole’s electron-withdrawing effect may reduce nucleophilicity, requiring stronger bases (e.g., Cs₂CO₃) .

Q. What strategies mitigate genotoxic impurities during large-scale synthesis?

- Methodology :

- Process controls : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap alkylating agents.

- Analytical monitoring : LC-MS/MS to detect trace impurities (e.g., nitroaromatics, alkyl halides) at ppm levels .

- QbD approach : Design experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) minimizing side products.

Q. How can computational tools predict the crystal structure and intermolecular interactions of this compound?

- Methodology :

- ORTEP-3 : Generate 3D crystal packing diagrams and analyze hydrogen bonds (N–H⋯Cl) between the aniline group and chloride ions .

- Mercury CSD : Compare with analogous structures (e.g., 3-Phenoxy-5-(trifluoroethoxy)aniline hydrochloride) to identify common packing motifs .

Q. What in vitro assays are suitable for studying its pharmacological potential?

- Methodology :

- Receptor binding assays : Screen against histamine H₃ or serotonin receptors due to structural similarity to imidazole-based ligands .

- CYP450 inhibition studies : Use human liver microsomes to assess metabolic stability and drug-drug interaction risks.

Q. How does the hydrochloride salt form affect bioavailability compared to the free base?

- Methodology :

- Dissolution testing : Compare dissolution rates in simulated gastric fluid (pH 1.2) using USP Apparatus II.

- Permeability assays : Perform Caco-2 cell monolayer studies to evaluate intestinal absorption differences .

Key Research Challenges

- Synthetic bottlenecks : Low yields (~13%) in multi-step reactions due to competing side reactions (e.g., over-reduction of nitro groups) .

- Structural complexity : Difficulty in resolving tautomeric forms of the imidazole ring via NMR; use ¹³C DEPT-QT experiments for unambiguous assignment .

Note : Avoid abbreviations like "DEPT-QT" (Distortionless Enhancement by Polarization Transfer with Quaternary Suppression) in formal reports.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.